Tert-butyl 3,3-difluoroazetidine-1-carboxylate
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Description
Synthesis Analysis
TBC is used in the metal-free C3-alkoxycarbonylation of quinoxalin-2 (1H)-ones, demonstrating its utility in synthesizing quinoxaline-3-carboxylates, a key structural motif in bioactive natural products and synthetic drugs.Molecular Structure Analysis
The molecular formula of TBC is C8H13F2NO2 . It has a 3,3-difluoroazetidine core, which is a type of azetidine, a class of organic compounds that contain a saturated three-membered heterocycle with one nitrogen atom .Physical and Chemical Properties Analysis
TBC has a molecular weight of 193.19 g/mol . It has a topological polar surface area of 29.5 Ų, a complexity of 215, and a XLogP3-AA of 1.6 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Synthetic Chemistry Applications
- Facilitating Chemical Synthesis : Tert-butyl 3,3-difluoroazetidine-1-carboxylate is employed in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its utility in synthesizing quinoxaline-3-carboxylates, a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).
- Intermediate for mTOR Targeted PROTAC Molecule : It plays a critical role as an intermediate in the synthesis of an mTOR targeted PROTAC molecule, highlighting its significance in the development of targeted therapeutics (Zhang et al., 2022).
Medicinal Chemistry Applications
- Antibacterial Agent Synthesis : This compound is utilized in the synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, showing potential as antibacterial agents. One derivative exhibited significant activity against Pseudomonas aeruginosa, underscoring the compound's role in developing new antibacterial drugs (Song et al., 2009).
Material Science Applications
- Corrosion Inhibition : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a derivative of this compound, has been investigated for its anticorrosive behavior on carbon steel in HCl solution, demonstrating significant corrosion inhibition efficiency. This indicates its potential application in protecting metals against corrosion in industrial settings (Praveen et al., 2021).
Properties
IUPAC Name |
tert-butyl 3,3-difluoroazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFELMSTZXKLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164448 |
Source
|
Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-59-1 |
Source
|
Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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